2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common method might include the reaction of 2-amino-3-methylbenzoic acid with nitroaniline in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation might be used.
Substitution: Conditions would vary based on the specific substitution reaction, but could include the use of bases or acids as catalysts.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, influencing cellular pathways. Molecular targets could include proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylquinazolin-4(1H)-one: Lacks the nitro group, which could affect its reactivity and biological activity.
6-Nitroquinazolin-4(1H)-one: Lacks the amino and methyl groups, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-3-methyl-6-nitro-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of functional groups, which can influence its reactivity and potential applications. The presence of both amino and nitro groups allows for a diverse range of chemical reactions and interactions.
Properties
CAS No. |
91810-62-7 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-amino-3-methyl-6-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C9H10N4O3/c1-12-8(14)6-4-5(13(15)16)2-3-7(6)11-9(12)10/h2-4,9,11H,10H2,1H3 |
InChI Key |
MEANOOCWFCIJOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.